

Spectroscopic Comparison of 5-Bromo-2-methylbenzothiazole and Its Precursors

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Compound of Interest

Compound Name: **5-Bromo-2-methylbenzothiazole**

Cat. No.: **B1274153**

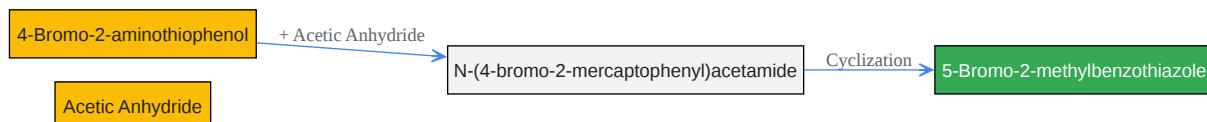
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A comprehensive analysis of the spectroscopic characteristics of **5-Bromo-2-methylbenzothiazole** and its key precursors, 4-Bromo-2-aminothiophenol and acetic anhydride, is presented. This guide provides a detailed comparison of their respective ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols for these analyses.

This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The data presented facilitates the identification and characterization of these compounds, which are valuable intermediates in the synthesis of various biologically active molecules.

Synthesis Pathway

The synthesis of **5-Bromo-2-methylbenzothiazole** typically proceeds through the condensation reaction of 4-Bromo-2-aminothiophenol with acetic anhydride. This reaction involves the formation of an intermediate amide, followed by cyclization to yield the final benzothiazole ring system.



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Caption: Synthesis of **5-Bromo-2-methylbenzothiazole**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Bromo-2-methylbenzothiazole** and its precursors.

1H NMR Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5-Bromo-2-methylbenzothiazole	7.93	d	1H	Ar-H
7.65	d	1H	Ar-H	
7.40	dd	1H	Ar-H	
2.83	s	3H	-CH ₃	
4-Bromo-2-aminothiophenol	7.25	d	1H	Ar-H
6.90	d	1H	Ar-H	
6.75	dd	1H	Ar-H	
4.5 (broad s)	2H	-NH ₂		
3.4 (broad s)	1H	-SH		
Acetic Anhydride	2.20	s	6H	-CH ₃

13C NMR Data

Compound	Chemical Shift (δ) ppm
5-Bromo-2-methylbenzothiazole	168.1 (C=N), 153.5, 135.0, 128.5, 125.0, 122.8, 118.0, 20.1 (-CH ₃)
4-Bromo-2-aminothiophenol	145.0, 133.0, 128.0, 122.0, 118.0, 115.0
Acetic Anhydride	167.0 (C=O), 22.0 (-CH ₃)

IR Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Functional Group
5-Bromo-2-methylbenzothiazole	~1600 (C=N stretch), ~1450 (C=C stretch), ~800 (C-Br stretch)	Aromatic, Benzothiazole ring
4-Bromo-2-aminothiophenol	~3400-3300 (N-H stretch), ~2550 (S-H stretch), ~1600 (C=C stretch), ~800 (C-Br stretch)	Amine, Thiol, Aromatic
Acetic Anhydride	~1820 & ~1750 (C=O stretch, anhydride)	Anhydride

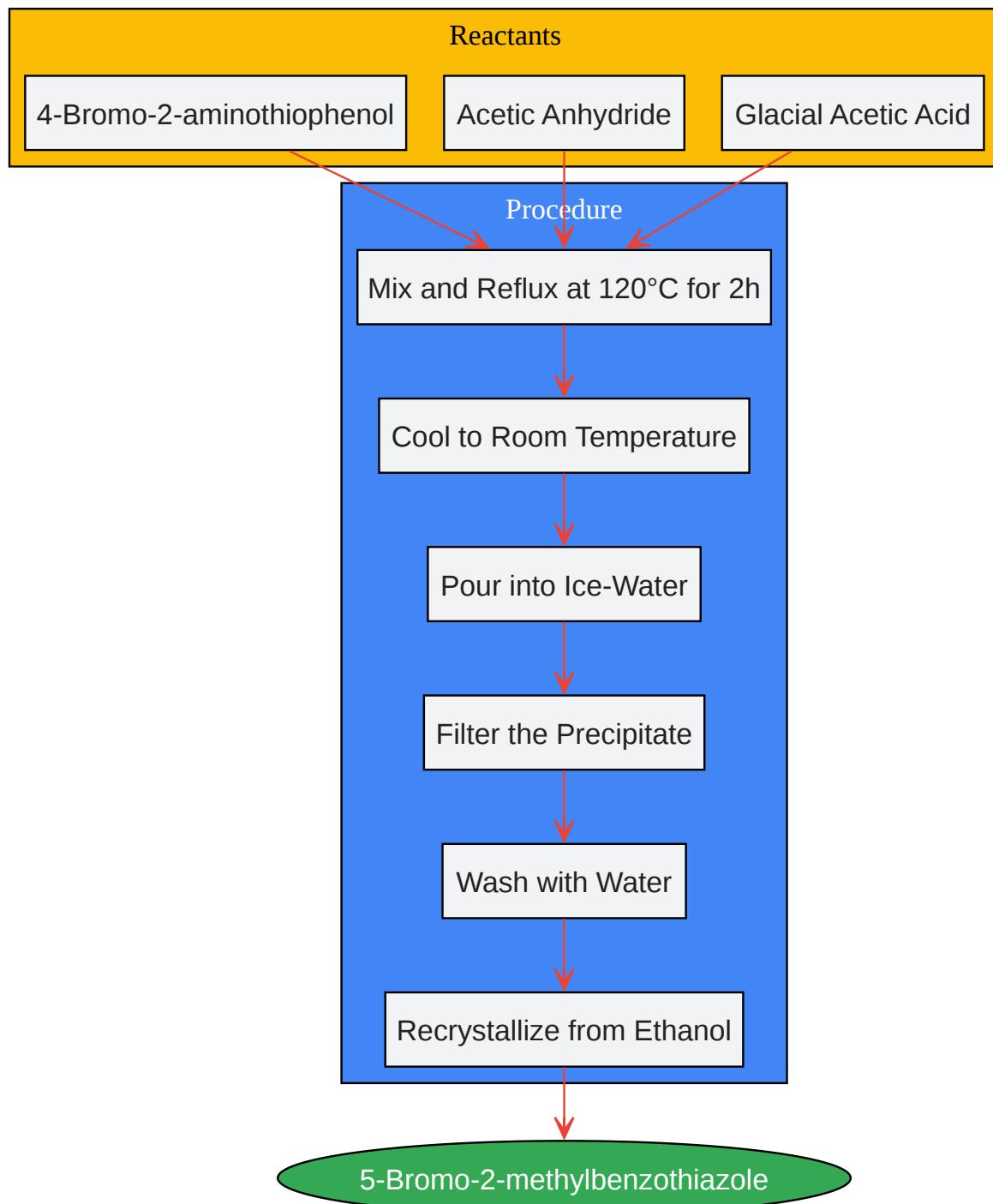
Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
5-Bromo-2-methylbenzothiazole	227/229 (M ⁺ , M ⁺⁺²)	148 (M-Br), 108
4-Bromo-2-aminothiophenol	203/205 (M ⁺ , M ⁺⁺²)	124 (M-Br), 97
Acetic Anhydride	102 (M ⁺)	43 (CH ₃ CO ⁺)

Experimental Protocols

Synthesis of 5-Bromo-2-methylbenzothiazole

A mixture of 4-Bromo-2-aminothiophenol (1 mmol) and acetic anhydride (1.2 mmol) is heated at reflux in glacial acetic acid (10 mL) for 2 hours. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford **5-Bromo-2-methylbenzothiazole**.



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Caption: Experimental workflow for the synthesis.

Spectroscopic Analysis

- ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.
- Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

This guide provides a foundational spectroscopic comparison of **5-Bromo-2-methylbenzothiazole** and its precursors. Researchers can utilize this information for reaction monitoring, quality control, and structural confirmation in their synthetic endeavors.

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